molecular formula C21H23FeN8O12S B1672325 Fe-Cap folic CAS No. 77257-33-1

Fe-Cap folic

Número de catálogo: B1672325
Número CAS: 77257-33-1
Peso molecular: 668.4 g/mol
Clave InChI: TWIIEENJROOKEF-JNQXMBDASA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fe-Cap folic is an encapsulated dosage form containing chelated iron (ferrous glycine sulfate equiv to 80 mg ferrous iron), & 350 mcg folic acid for use as iron supplement in pregnancy.

Aplicaciones Científicas De Investigación

Nutritional Supplementation

Iron and Folic Acid in Anemia Prevention

Fe-Cap folic is primarily utilized in the prevention and treatment of iron deficiency anemia, particularly among vulnerable populations such as pregnant women and adolescents. The World Health Organization (WHO) recommends weekly iron and folic acid supplementation (WIFAS) to improve maternal and neonatal outcomes, especially in regions with high anemia prevalence. Recent studies have shown that this formulation can significantly increase red blood cell folate concentrations, thereby reducing the risk of neural tube defects (NTDs) in pregnancies affected by folate deficiency .

Table 1: Efficacy of this compound in Anemia Prevention

Study LocationPopulationInterventionDurationOutcome MeasureResults
New ZealandNon-pregnant womenWeekly 2.8 mg folic acid + iron12 weeksRBC Folate ConcentrationIncreased to 900 nmol/L
MalaysiaPregnant womenDaily vs. weekly supplementation6 monthsNTD risk reductionSignificant reduction observed

Cancer Treatment Applications

Targeted Drug Delivery Systems

Recent advancements have demonstrated the potential of this compound in targeted cancer therapies. Folic acid's role as a targeting ligand allows for the development of nanoparticles that can deliver chemotherapeutic agents directly to cancer cells, enhancing efficacy while minimizing side effects. For instance, studies on folic acid-functionalized metal-organic framework nanoparticles have shown improved solubility and stability for drug delivery systems aimed at treating breast cancer .

Table 2: Case Studies on Folic Acid-Functionalized Nanoparticles

Study ReferenceDrug UsedCancer TypeDelivery MethodKey Findings
Xu et al., 2019BufalinBreast CancerNanosphere carriersEnhanced stability and absorption rate
Chen & Liu, 2018BufalinBreast CancerLiposome deliverySignificantly suppressed tumor growth

Public Health Initiatives

Global Health Programs

The implementation of WIFAS programs has been instrumental in addressing public health challenges related to anemia and NTDs globally. Over 20 million adolescent girls are now receiving WIFAS annually across Asia and Africa, showcasing the effectiveness of this intervention in improving health outcomes . The evidence supporting these programs has led to increased adherence rates and better compliance strategies.

Table 3: Global Implementation of WIFAS Programs

RegionTarget PopulationAnnual CoverageKey Outcomes
AsiaAdolescent girls>10 millionImproved anemia rates
AfricaPregnant women>10 millionReduced incidence of NTDs

Future Research Directions

Further research is necessary to explore the full potential of this compound in various therapeutic contexts. Investigating its role in chronic disease management, metabolic disorders, and as a part of personalized medicine approaches could yield valuable insights.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Fe-Cap folic’s anti-inflammatory mechanisms?

  • Methodological Answer : In vitro models (e.g., RAW 264.7 macrophages) are ideal for isolating cellular responses, such as cytokine modulation (e.g., TNF-α, TGF-β) under controlled conditions. In vivo models (e.g., sepsis-induced acute lung injury in mice) validate systemic effects, including tissue permeability and histopathological changes . Ensure consistency in dosing and administration routes across models to enable cross-validation.

Q. How should this compound be characterized to confirm its structural and functional integrity?

  • Methodological Answer : Use spectroscopic techniques (e.g., UV-Vis, FTIR) to verify chemical bonding between iron and capsaicin. Assess purity via HPLC and validate nanozyme activity through enzymatic assays (e.g., peroxidase-like activity). Physicochemical properties (size, zeta potential) should be quantified using dynamic light scattering (DLS) .

Q. What statistical methods are critical for analyzing this compound’s efficacy in preclinical studies?

  • Methodological Answer : Employ ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., cytokine levels across treatment groups). For survival studies, Kaplan-Meier analysis with log-rank tests is recommended. Ensure power analysis is performed during experimental design to determine sample size adequacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual modulation of pro- and anti-inflammatory cytokines (e.g., TNF-α vs. TGF-β)?

  • Methodological Answer : Conduct time-course experiments to assess temporal cytokine expression patterns. Use siRNA or CRISPR to silence specific signaling pathways (e.g., NF-κB) and isolate mechanistic drivers. Cross-reference transcriptomic data (RNA-seq) with protein assays (Western blot) to confirm translational regulation .

Q. What strategies optimize this compound’s synthesis for enhanced bioavailability and reduced off-target effects?

  • Methodological Answer : Explore surface functionalization with biocompatible polymers (e.g., PEG) to improve stability. Test encapsulation efficiency using liposomal or dendrimer-based carriers. Validate targeting specificity via fluorescence imaging in animal models .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design impactful this compound studies?

  • Methodological Answer :

  • Feasible : Prioritize assays with established protocols (e.g., ELISA for cytokines) to minimize technical variability.
  • Novel : Investigate understudied applications, such as neuroinflammation or chronic inflammatory diseases.
  • Ethical : Adhere to ARRIVE guidelines for animal studies, including humane endpoints and randomization.
  • Relevant : Align with global health priorities, such as sepsis management or antibiotic resistance .

Q. What methodologies address reproducibility challenges in this compound research?

  • Methodological Answer : Document synthesis protocols with exact molar ratios, temperature, and pH conditions. Share raw data (e.g., spectral graphs, dose-response curves) in public repositories (e.g., Zenodo). Use collaborative platforms (e.g., protocols.io ) to standardize experimental workflows across labs .

Q. Data Analysis and Interpretation

Q. How should conflicting data on this compound’s cytotoxicity be addressed?

  • Methodological Answer : Perform MTT assays across multiple cell lines (e.g., HEK293, HepG2) to assess cell-type specificity. Control for nanoparticle aggregation, which may artificially inflate toxicity readings. Compare results with positive/negative controls (e.g., free capsaicin vs. iron oxide nanoparticles) .

Q. What meta-analysis frameworks are suitable for synthesizing heterogeneous this compound studies?

  • Methodological Answer : Use PRISMA guidelines to systematically review in vitro and in vivo data. Stratify studies by model type, dosage, and outcome measures. Apply random-effects models to account for variability in experimental designs .

Q. Experimental Design and Validation

Q. How can researchers validate this compound’s mechanism of action beyond cytokine assays?

  • Methodological Answer : Integrate multi-omics approaches (e.g., metabolomics to track arachidonic acid pathways) and in situ hybridization for localized gene expression. Use knockout animal models (e.g., TLR4⁻/⁻ mice) to confirm receptor-mediated effects .

Propiedades

Número CAS

77257-33-1

Fórmula molecular

C21H23FeN8O12S

Peso molecular

668.4 g/mol

Nombre IUPAC

2-aminoacetate;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydron;iron(2+);sulfate

InChI

InChI=1S/C19H19N7O6.C2H5NO2.Fe.H2O4S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;3-1-2(4)5;;1-5(2,3)4/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1,3H2,(H,4,5);;(H2,1,2,3,4)/q;;+2;/p-2/t12-;;;/m0.../s1

Clave InChI

TWIIEENJROOKEF-JNQXMBDASA-L

SMILES

[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2]

SMILES isomérico

[H+].C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2]

SMILES canónico

[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Fe-Cap folic; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
Fe-Cap folic
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
Fe-Cap folic
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
Fe-Cap folic
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
Fe-Cap folic
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
Fe-Cap folic
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one
Fe-Cap folic

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.